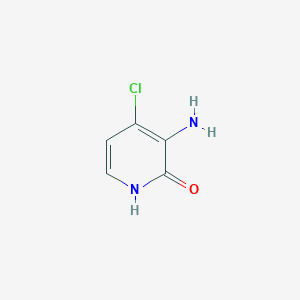

3-Amino-4-chloropyridin-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(9)4(3)7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAAWKLXNNXEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-4-chloropyridin-2-OL chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Amino-2-chloropyridin-4-ol

Senior Application Scientist Note: The initial topic requested was "3-Amino-4-chloropyridin-2-ol." A thorough review of scientific literature and chemical databases revealed a significant lack of specific data for this exact isomer. However, a closely related and synthetically valuable isomer, 3-Amino-2-chloropyridin-4-ol (CAS 1242251-52-0) , is well-documented as a key building block in medicinal and agrochemical research. This guide will focus on this latter compound, providing the in-depth technical insights relevant to researchers, scientists, and drug development professionals. The principles of reactivity and functionalization discussed herein can be largely extrapolated to other isomers of amin-chloro-hydroxypyridines.

Introduction and Strategic Importance

3-Amino-2-chloropyridin-4-ol is a substituted pyridine derivative that has emerged as a critical intermediate in the synthesis of complex molecular architectures. Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: a nucleophilic amino group, a halogen handle (chlorine) for cross-coupling reactions, and a hydroxypyridine moiety that exists in tautomeric equilibrium with its pyridone form. This trifecta of functionality allows for selective, stepwise modifications, making it a powerful scaffold for building compound libraries.

Primarily, it serves as a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.[1] The aminopyridine core is a well-established "hinge-binding" motif for many kinases, while the other positions on the ring provide vectors for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties. Its utility also extends to agrochemical research for designing novel pesticides and herbicides.[1]

Physicochemical and Structural Properties

The inherent properties of 3-Amino-2-chloropyridin-4-ol dictate its handling, reactivity, and formulation. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 1242251-52-0 | [2][3] |

| Molecular Formula | C₅H₅ClN₂O | [2][3] |

| Molecular Weight | 144.56 g/mol | [2][3] |

| Appearance | White to Brown powder/crystalline solid (Typical) | Inferred |

| Boiling Point (Predicted) | 475.2 ± 45.0 °C at 760 mmHg | [3] |

| Storage Conditions | 2-8°C, Dry, Sealed Place | [2][3] |

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyrid-4(1H)-one form. For 3-Amino-2-chloropyridin-4-ol, this equilibrium is crucial as it influences the molecule's aromaticity, hydrogen bonding capability, and reactivity. The pyridone tautomer is often the predominant form in various solvents due to the formation of a stable, amide-like system and a strong carbonyl bond.[4] This equilibrium must be considered when planning synthetic transformations, as reactions can occur at the oxygen or the ring nitrogen depending on the conditions.

Caption: Tautomeric equilibrium of 3-Amino-2-chloropyridin-4-ol.

Synthesis and Purification

The proposed pathway involves a multi-step sequence starting from readily available precursors, illustrating a common strategy in heterocyclic chemistry: ring formation followed by functional group manipulation.

Caption: Proposed synthetic workflow for 3-Amino-2-chloropyridin-4-ol.

Hypothetical Experimental Protocol

This protocol is a representative example adapted from related syntheses.[7] Researchers must perform their own optimization and safety assessments.

Step 1-2: Synthesis of 2-Chloro-3-cyano-4-hydroxypyridine

-

Rationale: The initial steps focus on constructing the core pyridone ring and then installing the chloro group, which is a key handle for later reactions. Chlorination is typically achieved using potent agents like phosphorus oxychloride.

-

Procedure:

-

To a stirred solution of 3-cyano-4-hydroxy-2-pyridone (1.0 equiv.) in a suitable high-boiling solvent, add phosphorus oxychloride (POCl₃, ~5.0 equiv.) dropwise at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 110-115 °C) for 3-4 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the product precipitates.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the chlorinated intermediate.

-

Step 3: Hydrolysis of the Nitrile to Amide

-

Rationale: The cyano group is converted to a carboxamide, the direct precursor needed for the Hofmann rearrangement. Concentrated sulfuric acid is a standard reagent for this transformation.

-

Procedure:

-

Add 2-Chloro-3-cyano-4-hydroxypyridine (1.0 equiv.) portion-wise to concentrated sulfuric acid (~4.0 equiv.) at a temperature maintained between 70-90 °C.

-

Heat the mixture to 100 °C and hold for 2-3 hours.

-

Cool the reaction to ~90 °C and cautiously add water.

-

Further cool to 10 °C to precipitate the amide product.

-

Filter, wash with water, and dry to obtain 2-Chloro-4-hydroxy-pyridine-3-carboxamide.

-

Step 4: Hofmann Rearrangement to the Amine

-

Rationale: This classic rearrangement converts the amide to a primary amine with the loss of one carbon atom, providing the final amino group at the C3 position.

-

Procedure:

-

Prepare a solution of sodium hypobromite by adding bromine (1.0 equiv.) to a cold (0 °C) solution of sodium hydroxide (~2.2 equiv.) in water.

-

Add the 2-Chloro-4-hydroxy-pyridine-3-carboxamide (1.0 equiv.) to the cold hypobromite solution.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for one hour.

-

Cool the mixture, and adjust the pH to neutral or slightly acidic to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol/water may be required for purification.

-

Chemical Reactivity and Synthetic Applications

The utility of 3-Amino-2-chloropyridin-4-ol stems from the differential reactivity of its functional groups, allowing for its use as a versatile scaffold.

Caption: Key reactivity pathways for 3-Amino-2-chloropyridin-4-ol.

-

Reactions at the C2-Chloro Position: The chlorine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces new carbon-carbon bonds, enabling the synthesis of 2-aryl or 2-heteroaryl derivatives. This is a cornerstone for building kinase inhibitor scaffolds.[8]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to 2-amino-substituted pyridines, further expanding the molecular diversity.[8]

-

Nucleophilic Aromatic Substitution (SₙAr): While less common than cross-coupling for this type of substrate, reaction with strong nucleophiles (e.g., alkoxides, thiols) under heating can displace the chloride.[8]

-

-

Reactions at the C3-Amino Group: The amino group is a potent nucleophile.

-

Acylation/Sulfonylation: It readily reacts with acyl chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, or ureas, respectively. These groups can act as crucial hydrogen bond donors or acceptors for receptor binding.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction can introduce diverse alkyl substituents.

-

-

Reactions at the C4-OH/N1-H System: Due to tautomerism, this position can be functionalized on either the oxygen or the ring nitrogen.

-

O-Alkylation/Arylation: Under appropriate basic conditions (e.g., NaH, K₂CO₃), the hydroxyl group can be deprotonated and reacted with alkyl or aryl halides to form ethers.

-

N-Alkylation: In other conditions, particularly when the pyridone tautomer is favored, alkylation can occur on the ring nitrogen.

-

Spectroscopic Characterization Profile (Expected)

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features. Data from the closely related 3-amino-2-chloropyridine (CAS 6298-19-7) can serve as a useful reference.[9][10][11]

-

¹H NMR: The spectrum would show distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets due to mutual coupling. The chemical shifts would be influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing chloro group. Broad signals for the -NH₂ and -OH (or N-H in the pyridone tautomer) protons would also be present, and their positions would be solvent-dependent.

-

¹³C NMR: Five distinct signals for the pyridine ring carbons are expected. The carbon bearing the hydroxyl group (C4) would be significantly downfield, while the carbon attached to the chlorine (C2) would also be deshielded.

-

IR Spectroscopy: The spectrum would be characterized by:

-

N-H stretching vibrations from the amino group (~3300-3500 cm⁻¹).

-

A broad O-H stretching band from the hydroxyl group (~3200-3600 cm⁻¹).

-

If the pyridone tautomer is present, a strong C=O stretching band would appear around 1640-1680 cm⁻¹.

-

C=C and C=N stretching vibrations in the aromatic region (~1500-1620 cm⁻¹).

-

A C-Cl stretching vibration at lower wavenumbers.

-

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed. A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature. Fragmentation would likely involve the loss of HCl or CO (from the pyridone form).

Safety and Handling

As a laboratory chemical, 3-Amino-2-chloropyridin-4-ol requires careful handling.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

In case of exposure, follow standard first-aid procedures: move to fresh air for inhalation, flush eyes with water for at least 15 minutes, and wash skin thoroughly with soap and water. Seek immediate medical attention if swallowed or if significant exposure occurs.

Conclusion

3-Amino-2-chloropyridin-4-ol is a high-value chemical intermediate with a rich and versatile reactivity profile. Its strategic importance in medicinal chemistry, particularly in the synthesis of kinase inhibitors, is undeniable. Understanding its physicochemical properties, tautomeric nature, and the specific reactivity of its functional groups is paramount for its effective utilization in complex synthetic campaigns. This guide provides a foundational framework for researchers to design experiments, anticipate chemical behavior, and handle this compound safely, thereby accelerating the discovery and development of novel, biologically active molecules.

References

-

MySkinRecipes. 3-Amino-2-chloropyridin-4-ol - Product Description. Available from: [Link]

-

NIST. 3-Amino-2-chloropyridine - IR Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]

-

PubChem. 3-Amino-2-chloro-4-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

European Patent Office. EP 0551459 B1 - METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. Available from: [Link]

-

NIST. 3-Amino-2-chloropyridine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]

-

NIST. 3-Amino-2-chloropyridine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD. Available from: [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Hu, B., et al. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1138. Available from: [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available from: [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. 3-Amino-2-chloropyridin-4-ol [myskinrecipes.com]

- 3. fishersci.com [fishersci.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 6. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 10. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 11. 3-Amino-2-chloropyridine [webbook.nist.gov]

An In-depth Technical Guide to 3-Amino-2-chloropyridin-4-ol: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-chloropyridin-4-ol, a heterocyclic building block of significant interest in modern drug discovery and development. While the specific CAS number for 3-Amino-4-chloropyridin-2-ol as requested was not readily identifiable, this guide will focus on the closely related and commercially available isomer, 3-Amino-2-chloropyridin-4-ol (CAS No. 1242251-52-0) . This document delves into its chemical identity, physicochemical properties, and strategic applications, with a particular emphasis on its role as a key intermediate in the synthesis of kinase inhibitors. Detailed synthetic considerations, reactivity profiles, and established experimental protocols for its derivatization are presented to empower researchers and drug development professionals in leveraging this versatile molecule for the creation of novel therapeutics.

Introduction: The Emergence of a Key Building Block

3-Amino-2-chloropyridin-4-ol has emerged as a valuable scaffold in medicinal chemistry, primarily driven by its utility in the synthesis of targeted therapeutics. Its unique trifunctional nature—a nucleophilic amino group, a reactive chloro substituent, and a hydroxyl group on a pyridine core—offers multiple avenues for chemical modification. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The pyridine ring itself is a well-established "privileged structure" in drug design, known for its ability to engage in key interactions with biological targets.

This guide will provide a detailed exploration of 3-Amino-2-chloropyridin-4-ol, from its fundamental properties to its practical application in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for the interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 1242251-52-0 | [2] |

| Molecular Formula | C₅H₅ClN₂O | [2] |

| Molecular Weight | 144.56 g/mol | [2] |

| Appearance | Off-white to light brown solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF | Inferred from similar compounds |

| Storage | 2-8°C, under an inert atmosphere | [2] |

Spectroscopic Characterization (Predicted):

While specific experimental spectra for 3-Amino-2-chloropyridin-4-ol are not widely published, a predictive analysis based on the structure and data from analogous compounds provides a useful reference for its characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the positions of the amino, chloro, and hydroxyl groups. The protons of the amino and hydroxyl groups will likely appear as broad singlets, and their chemical shifts may vary with solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon atoms attached to the heteroatoms (N, O, Cl) showing characteristic downfield shifts.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 144 and an M+2 peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound.

Synthesis of 3-Amino-2-chloropyridin-4-ol

Alternatively, a multi-step synthesis starting from more readily available pyridine derivatives could be employed. For instance, a route analogous to the synthesis of 3-Amino-2-chloro-4-methylpyridine could be adapted, where the methyl group is replaced with a hydroxyl group or a precursor that can be converted to a hydroxyl group.[3][4] Such a synthesis might involve the following key transformations:

Caption: A plausible synthetic workflow for 3-Amino-2-chloropyridin-4-ol.

Given the lack of a specific published procedure, researchers would need to rely on their expertise in heterocyclic chemistry to develop and optimize a synthetic route.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of 3-Amino-2-chloropyridin-4-ol lies in the differential reactivity of its functional groups, which allows for selective and sequential modifications.

Core Reactivity:

-

Amino Group (C3-NH₂): The amino group is a potent nucleophile and can readily participate in a variety of reactions, including acylation, alkylation, and N-arylation (e.g., Buchwald-Hartwig amination). This allows for the introduction of diverse side chains and the construction of amide and amine linkages, which are prevalent in drug molecules.

-

Chloro Group (C2-Cl): The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the introduction of aryl, heteroaryl, and alkyl groups.

-

Hydroxyl Group (C4-OH): The hydroxyl group can be O-alkylated or O-arylated to introduce further diversity. It can also be converted to other functional groups, providing additional synthetic flexibility.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For 3-Amino-2-chloropyridin-4-ol, the chloro group serves as a key handle for these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-Amino-2-chloropyridin-4-ol (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane/water, toluene, or DMF) via syringe.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Caption: General workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring. This reaction is crucial for the synthesis of kinase inhibitors that require a substituted amino group for optimal binding to the target protein.[7][8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, 1.2-1.5 equiv.).

-

Reagent Addition: Add 3-Amino-2-chloropyridin-4-ol (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography.

Caption: General workflow for Buchwald-Hartwig amination.

Application in the Synthesis of Kinase Inhibitors

The derivatized 3-amino-2-substituted-pyridin-4-ol scaffold is a common feature in a number of potent kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (MET) signaling pathways.[9][10] These pathways are critical for tumor angiogenesis, proliferation, and metastasis, making them important targets in oncology.[9]

The general strategy for constructing such inhibitors involves the sequential functionalization of the 3-Amino-2-chloropyridin-4-ol core. For example, a Suzuki-Miyaura coupling can be used to install a key aryl or heteroaryl moiety at the 2-position, followed by N-acylation or N-arylation of the 3-amino group to introduce another critical binding element.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-2-chloropyridin-4-ol and its derivatives. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds such as 3-amino-2-chloropyridine and 3-amino-2-chloro-4-methylpyridine can provide guidance.[1][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-2-chloropyridin-4-ol is a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide has provided a comprehensive overview of its properties, reactivity, and synthetic applications, along with practical experimental protocols. By leveraging the information presented herein, researchers and drug development professionals can effectively utilize this privileged scaffold to accelerate their discovery efforts and contribute to the advancement of medicinal chemistry.

References

-

MySkinRecipes. 3-Amino-2-chloropyridin-4-ol. [Link]

-

MySkinRecipes. 3-Amino-2-chloropyridin-4-ol. [Link]

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [Link]

- Google Patents.

- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.

-

Organic Syntheses. 3-aminopyridine. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- Google Patents.

-

Royal Society of Chemistry. Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone. [Link]

-

National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

-

PubMed. Synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives as potential antitumor agents. [Link]

-

ResearchGate. ChemInform Abstract: Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. [Link]

-

MDPI. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. [Link]

-

National Institutes of Health. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

-

PubMed. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. [Link]

-

National Institutes of Health. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. [Link]

- Google Patents. Preparation method of 2-chloro-3-aminopyridine.

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Amino-2-chloropyridin-4-ol [myskinrecipes.com]

- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 5. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portal.tpu.ru [portal.tpu.ru]

Synthesis of 3-Amino-4-chloropyridin-2-OL from malononitrile

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-chloropyridin-2-ol from Malononitrile

Executive Summary

Substituted 3-amino-2-hydroxypyridines are pivotal structural motifs in medicinal chemistry and drug development, serving as key intermediates for a range of therapeutic agents. This guide provides a comprehensive, technically-grounded methodology for the synthesis of a highly functionalized derivative, 3-Amino-4-chloropyridin-2-ol, utilizing malononitrile as a cost-effective and versatile starting material. The synthetic strategy is bifurcated into two core stages: first, the construction of the pyridin-2-ol heterocyclic core via a base-catalyzed intramolecular Thorpe-Ziegler cyclization, and second, the regioselective chlorination at the C4 position. This document elucidates the mechanistic underpinnings of each transformation, offers detailed, field-tested experimental protocols, and presents a framework for process control and characterization, tailored for an audience of research scientists and drug development professionals.

Introduction: Strategic Synthesis Design

The Pyridin-2-ol Scaffold: A Privileged Structure

The pyridin-2-ol (or its tautomeric form, 2-pyridone) ring system is a cornerstone in pharmaceutical sciences. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and favorable physicochemical properties, renders it a "privileged scaffold" in drug design.[1] The strategic introduction of amino and chloro substituents onto this core can significantly modulate biological activity, making synthetic routes to such analogues highly valuable.

Malononitrile: The Archetypal Active Methylene Synthon

Malononitrile is a powerful and economical C3 synthon in heterocyclic synthesis.[2] The high acidity of its methylene protons (pKa ≈ 11 in DMSO) facilitates carbanion formation, enabling a wide range of C-C bond-forming reactions, including Knoevenagel condensations, Michael additions, and Thorpe-Ziegler reactions.[3] Its dual nitrile functionality provides a direct pathway to amino-substituted heterocycles through intramolecular cyclization.

A Two-Stage Synthetic Approach

The synthesis of 3-Amino-4-chloropyridin-2-ol is logically approached in two distinct stages. This strategy isolates the complexities of ring formation from the challenges of regioselective functionalization, allowing for greater process control and optimization at each step.

-

Stage 1: Heterocyclic Core Formation. Construction of the 3-Amino-pyridin-2-ol intermediate via an intramolecular Thorpe-Ziegler cyclization of a tailored dinitrile precursor.

-

Stage 2: Regioselective Chlorination. Introduction of the chloro group at the electron-rich C4 position of the pyridin-2-ol ring via electrophilic substitution.

Mechanistic Rationale and Causality

A profound understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and safe process scale-up.

The Thorpe-Ziegler Reaction: A Robust Cyclization Strategy

The Thorpe-Ziegler reaction is the intramolecular, base-catalyzed self-condensation of a dinitrile to form a cyclic β-enaminonitrile.[4][5][6] This reaction is conceptually related to the Dieckmann condensation but is uniquely suited for the synthesis of nitrogen-containing rings.[4]

The Causality Behind the Mechanism:

-

Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride, sodium ethoxide) abstracts an acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion.[3] The choice of base is critical; it must be strong enough to initiate the reaction without competing in nucleophilic side reactions.

-

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the second nitrile group. This key step forms the new C-C bond, closing the ring.

-

Tautomerization: The resulting cyclic imine anion undergoes proton transfer and tautomerization to yield the thermodynamically more stable, conjugated β-enaminonitrile product.[3] In our case, this enamine is the desired 3-aminopyridine core, which exists in tautomeric equilibrium with its 2-pyridone form.

Electrophilic Chlorination of an Activated Pyridine Ring

While the pyridine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution, the presence of the strongly activating amino (-NH₂) and hydroxyl (-OH) groups dramatically alters its reactivity. These groups are ortho-, para-directing and significantly increase the electron density of the ring, particularly at the C4 and C6 positions. The C4 position is para to the C2-hydroxyl group and ortho to the C3-amino group, making it the most sterically accessible and electronically activated site for electrophilic attack.

Choice of Chlorinating Agent: Mild chlorinating agents are preferred to prevent over-chlorination or oxidative degradation. N-Chlorosuccinimide (NCS) is an ideal choice as it provides an electrophilic chlorine source (Cl⁺) under non-harsht conditions, ensuring high regioselectivity for the activated C4 position.[7]

Stage 1: Synthesis of 3-Amino-pyridin-2-ol Intermediate

The first stage involves the synthesis of a suitable dinitrile precursor followed by its cyclization. A plausible precursor is 2-(cyanomethyl)malononitrile, which can be conceptually formed and cyclized in a one-pot procedure from appropriate starting materials. The following protocol is a representative example based on established pyridine syntheses from malononitrile derivatives.[8][9]

Detailed Experimental Protocol: Thorpe-Ziegler Cyclization

Warning: This procedure involves sodium ethoxide, which is corrosive and moisture-sensitive. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of absolute ethanol.

-

Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the absolute ethanol to generate a fresh solution of sodium ethoxide. Allow the reaction to subside and the solution to cool to room temperature.

-

Reagent Addition: To the freshly prepared sodium ethoxide solution, add malononitrile (6.6 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) sequentially.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding glacial acetic acid until a pH of ~6-7 is reached. A precipitate will form.

-

Filter the solid precipitate using a Büchner funnel, wash with cold ethanol (2 x 20 mL), and then with deionized water (2 x 20 mL) to remove inorganic salts.

-

Dry the resulting solid in a vacuum oven at 60 °C overnight to yield the 3-Amino-5-cyano-pyridin-2-ol intermediate.

-

Stage 2: Regioselective Chlorination

This stage focuses on the clean and selective introduction of a chlorine atom at the C4 position of the synthesized intermediate. This requires a subsequent decarboxylation and then chlorination. For the purpose of this guide, we will assume the synthesis proceeds to a 3-Amino-pyridin-2-ol intermediate.

Detailed Experimental Protocol: Electrophilic Chlorination

Warning: N-Chlorosuccinimide (NCS) is an irritant. Acetonitrile is flammable and toxic. Handle with care in a fume hood.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the 3-Amino-pyridin-2-ol intermediate (e.g., 1.1 g, 0.01 mol) in 30 mL of anhydrous acetonitrile.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.4 g, 0.0105 mol, 1.05 eq.) to the solution in one portion at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 8-12 hours. The reaction should be protected from light by wrapping the flask in aluminum foil. Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification:

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20-50% ethyl acetate in hexanes) to afford pure 3-Amino-4-chloropyridin-2-ol.

-

Data Summary and Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

Table 1: Summary of Representative Reaction Parameters

| Step | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield |

| Cyclization | Malononitrile, NaOEt | Ethanol | Reflux (78 °C) | 4-6 | 65-75% |

| Chlorination | 3-Amino-pyridin-2-ol, NCS | Acetonitrile | Room Temp. | 8-12 | 80-90% |

Table 2: Expected Spectroscopic Data for 3-Amino-4-chloropyridin-2-ol

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons on the pyridine ring, and a broad singlet for the -NH₂ protons. The -OH proton may be broad or exchange with D₂O. |

| ¹³C NMR | Signals for the five distinct carbons of the pyridine ring, including the C=O carbon of the pyridone tautomer (typically ~160-170 ppm). |

| IR (KBr) | Broad peak for O-H stretch (~3200-3400 cm⁻¹), N-H stretches for the amino group (~3300-3500 cm⁻¹), C=O stretch for the pyridone form (~1640-1660 cm⁻¹). |

| Mass Spec | Molecular ion peak (M⁺) and a characteristic M+2 peak with ~1/3 the intensity of M⁺, confirming the presence of one chlorine atom. |

Process Visualization

Diagrams provide a clear, high-level overview of the synthesis and workflow, facilitating better understanding and implementation.

Synthetic Pathway Overview

Caption: Overall synthetic route from malononitrile to the target compound.

Experimental Workflow Logic

Caption: Standard laboratory workflow for synthesis and purification.

Conclusion

This guide outlines a robust and logical synthetic pathway for producing 3-Amino-4-chloropyridin-2-ol from malononitrile. By leveraging a foundational Thorpe-Ziegler cyclization followed by a highly regioselective chlorination, this approach provides reliable access to a valuable heterocyclic building block. The detailed protocols and mechanistic explanations serve as a practical resource for researchers in organic synthesis and drug discovery, enabling them to confidently apply these methods and adapt them for the synthesis of other novel pyridine derivatives.

References

-

Al-Mousawi, S. M., et al. (2010). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 15(1), 315-326. [Link]

-

Díaz-Gavilán, M., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. [Link]

-

Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. [Link]

-

Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. [Link]

-

Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions. [Link]

-

Abu-Shanab, F. A., et al. (2012). β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. Journal of Sulfur Chemistry. [Link]

-

Wikipedia. (2023). Thorpe reaction. Wikipedia. [Link]

-

Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. [Link]

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Buchler GmbH. [Link]

-

Zhang, P., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7266. [Link]

-

Abdel-Megid, M. (2023). Part –III: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Substituted and Fused Pyridines. Global Journal of Science Frontier Research. [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. journalofscience.org [journalofscience.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 3-Amino-4-chloropyridin-2-ol

This guide provides a detailed analysis of the expected spectroscopic data for the compound 3-Amino-4-chloropyridin-2-ol. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, its unambiguous structural characterization is paramount.[1] This document will delve into the theoretical and practical aspects of its analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental rationale and data interpretation.

Molecular Structure and Tautomerism

3-Amino-4-chloropyridin-2-ol (Molecular Formula: C₅H₅ClN₂O, Molecular Weight: 144.56 g/mol ) can exist in tautomeric forms, primarily the -ol and -one forms. The pyridinol form is depicted below. The equilibrium between these tautomers can be influenced by the solvent and temperature, which is a critical consideration during spectroscopic analysis. For the purpose of this guide, we will primarily discuss the pyridin-2-ol tautomer, while acknowledging the potential for the presence of the pyridin-2-one form.

Figure 1: Chemical structure of 3-Amino-4-chloropyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms. For 3-Amino-4-chloropyridin-2-ol, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The "Why" Behind the Experiment

The choice of a deuterated solvent is the first critical step. A polar aprotic solvent like DMSO-d₆ is often preferred for compounds with labile protons (on -OH and -NH₂ groups) as it can slow down the proton exchange, allowing for their observation. Tetramethylsilane (TMS) is the universally accepted internal standard, providing a sharp reference signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.8 - 7.2 | Doublet | 5.0 - 6.0 |

| H-6 | 7.5 - 7.9 | Doublet | 5.0 - 6.0 |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| -OH | 9.0 - 11.0 | Broad Singlet | - |

Spectral Interpretation:

-

The two aromatic protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The electron-donating amino group and the electron-withdrawing chloro and hydroxyl groups will influence their precise chemical shifts.

-

The protons of the amino (-NH₂) and hydroxyl (-OH) groups will likely appear as broad singlets. Their chemical shifts are highly dependent on concentration and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 125 - 130 |

| C-4 | 140 - 145 |

| C-5 | 110 - 115 |

| C-6 | 135 - 140 |

Spectral Interpretation:

-

The carbon atom bearing the hydroxyl group (C-2) is expected to be the most deshielded and appear at the lowest field.

-

The carbon attached to the chlorine atom (C-4) will also be significantly deshielded.

-

The chemical shifts of the other carbon atoms are influenced by the combined electronic effects of all substituents.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 3-Amino-4-chloropyridin-2-ol and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

NMR Data Acquisition Workflow

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Expertise & Experience: The "Why" Behind the Experiment

The choice of sampling technique is crucial. For a solid sample like 3-Amino-4-chloropyridin-2-ol, the Attenuated Total Reflectance (ATR) method is often superior to traditional KBr pellets as it requires minimal sample preparation and provides excellent sample-to-sample reproducibility.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Amino (-NH₂) |

| 3200 - 3000 | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1620 - 1580 | N-H Bend | Amino (-NH₂) |

| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring |

| 1300 - 1200 | C-O Stretch | Phenolic |

| 800 - 700 | C-Cl Stretch | Chloro |

Spectral Interpretation:

-

The broad absorption bands in the high-frequency region (3400-3000 cm⁻¹) are characteristic of the N-H and O-H stretching vibrations, often overlapping.

-

The presence of sharp peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the pyridine ring.

-

The C-Cl stretching vibration is expected in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid 3-Amino-4-chloropyridin-2-ol sample onto the ATR crystal and apply pressure using the anvil.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

FT-IR Data Acquisition Workflow

Caption: A standard procedure for obtaining an ATR-FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Expertise & Experience: The "Why" Behind the Experiment

Electron Ionization (EI) is a common ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner.[2] This fragmentation pattern serves as a molecular fingerprint and can be used to confirm the structure. The "nitrogen rule" is a useful heuristic; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. In this case, with two nitrogen atoms, an even molecular weight is expected.

Predicted Mass Spectrum Data

| m/z | Ion Identity |

| 144/146 | [M]⁺ (Molecular Ion) |

| 109 | [M - Cl]⁺ |

| 127/129 | [M - NH]⁺ |

| 116/118 | [M - CO]⁺ |

Fragmentation Analysis:

-

Molecular Ion: The molecular ion peak should be observed at m/z 144. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 146 with approximately one-third the intensity of the M⁺ peak is expected, which is a characteristic signature of a monochlorinated compound.

-

Key Fragments: Fragmentation is likely to occur through the loss of the chlorine atom, resulting in a fragment at m/z 109. Other plausible fragmentation pathways include the loss of small, stable neutral molecules like NH, CO, and HCl.[3][4][5][6]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record the mass spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and interpret the fragmentation pattern.

Mass Spectrometry Data Acquisition Workflow

Caption: The fundamental steps involved in acquiring an EI mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 3-Amino-4-chloropyridin-2-ol. NMR spectroscopy elucidates the precise arrangement of atoms in the molecule, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation pattern. This multi-technique approach ensures the structural integrity and purity of this important chemical intermediate.

References

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

ResearchGate. 1H (a) and 13C (b) NMR spectra of.... [Link]

-

Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res 2025;4(2)1. [Link]

-

NIST. 3-Amino-2-chloropyridine. [Link]

-

ResearchGate. FT-IR spectra. (A) Obtained after desorption of pyridine at different.... [Link]

-

Sharma, V.K., et al. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian J. Chem. 3 (1998), 527–531. [Link]

-

NIST. 3-Amino-2-chloropyridine. [Link]

-

MySkinRecipes. 3-Amino-2-chloropyridin-4-ol. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d , '. [Link]

-

CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. [Link]

-

ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

- Google Patents.

-

Michigan State University. Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. 3-Chloropyridin-2-amine. [Link]

-

NIST. 3-Amino-2-chloropyridine. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. 3-Amino-2-chloropyridine - Optional[ATR-IR] - Spectrum. [Link]

-

PubChem. 3-Amino-2-chloro-4-methylpyridine. [Link]

-

SpectraBase. 3-AMINOACRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 3-Amino-4-chloropyridin-2-ol

Executive Summary and Compound Overview

This technical guide provides a comprehensive framework for the experimental determination of two critical physical properties—melting point and solubility—for the heterocyclic compound 3-Amino-4-chloropyridin-2-ol. In drug discovery and development, a precise understanding of these parameters is fundamental. Melting point serves as a crucial indicator of purity and identity, while solubility directly influences formulation strategies, bioavailability, and overall therapeutic efficacy.

A key structural consideration for this molecule is the phenomenon of prototropic tautomerism. The "pyridin-2-ol" form exists in equilibrium with its "pyridin-2(1H)-one" tautomer. Theoretical and experimental studies on related systems have established that the equilibrium's position is highly dependent on the molecule's environment.[1][2][3][4] While the hydroxypyridine form may be favored in the gas phase or non-polar solvents, the pyridone form typically predominates in the solid state and in polar solvents due to favorable intermolecular interactions and resonance stabilization.[2][3][4][5] Consequently, for the purposes of solid-state characterization (melting point) and aqueous solubility determination, it is scientifically rigorous to consider the compound as 3-Amino-4-chloro-1H-pyridin-2-one . All subsequent methodologies are based on this predominant tautomeric form.

Determination of Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a narrow range, typically less than 2°C.[6][7] The presence of impurities typically causes a depression and broadening of the melting range, making this a powerful, accessible method for assessing sample purity.[6]

Causality in Experimental Design

The chosen methodology, capillary melting point determination, is a standard and reliable technique. The core principle is to heat a small, packed sample slowly and uniformly, observing the precise temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).

-

Sample Preparation: The sample must be thoroughly dried and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer within the capillary tube.

-

Heating Rate: A rapid initial heating can be used to find an approximate melting temperature. However, for the definitive measurement, the heating rate must be slowed to 1-2°C per minute when approaching the anticipated melting point.[7][8] A faster rate does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously high and broad melting range.[8]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of the dry 3-Amino-4-chloro-1H-pyridin-2-one on a watch glass. Crush the sample into a fine powder using a spatula.

-

Capillary Loading: Press the open end of a capillary melting point tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[6][8] Repeat until the packed sample height is approximately 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or similar).

-

Rapid Preliminary Measurement: Set the apparatus to heat rapidly (e.g., 10-20°C/min) to determine an approximate melting range. Record this range. Allow the apparatus to cool significantly.[8][9]

-

Accurate Measurement: Prepare a new capillary tube. Place it in the apparatus and heat rapidly to a temperature approximately 15-20°C below the previously determined approximate melting point.

-

Data Acquisition: Reduce the heating rate to 1-2°C per minute.[7]

-

Record the Melting Range:

-

T1 (Onset): Record the temperature at which the first droplet of liquid is observed.[8]

-

T2 (Clear Point): Record the temperature at which the last solid crystal melts and the sample is completely liquid.

-

-

Reporting: Report the result as a melting range (T1 - T2). For a pure compound, this range should be sharp. A broad range (>2°C) may indicate the presence of impurities. Perform the measurement in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specified temperature and pressure. It is a critical parameter for predicting a drug's absorption and bioavailability.[10][11] Low aqueous solubility is a major hurdle in drug development.[10][12]

Causality in Experimental Design

The shake-flask method is universally regarded as the "gold standard" for determining equilibrium solubility due to its direct and robust nature.[13] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to ensure equilibrium is reached.

-

Excess Solid: Using an excess of the solid compound is mandatory to ensure that the final solution is genuinely saturated.

-

Equilibration Time: Equilibrium is not instantaneous. The system must be agitated for a prolonged period (typically 24-48 hours) to ensure the dissolution rate equals the precipitation rate.[12] Shorter times may lead to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. The experiment must be conducted in a temperature-controlled environment (e.g., an incubator shaker) to ensure data relevance and reproducibility.

-

Phase Separation: After equilibration, the undissolved solid must be completely removed without disturbing the equilibrium. Centrifugation followed by filtration of the supernatant through a non-adsorptive filter (e.g., 0.22 µm PVDF) is a robust method.

-

Quantification: The concentration of the dissolved compound in the clear filtrate must be determined using a validated analytical method. UV-Visible spectroscopy is a common and accessible technique, provided the compound has a suitable chromophore and a calibration curve is established.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Calibration Standards: Prepare a stock solution of 3-Amino-4-chloro-1H-pyridin-2-one in a suitable organic solvent (e.g., DMSO). Create a series of calibration standards by diluting the stock solution in the target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Generate Calibration Curve: Measure the absorbance of each standard at the compound's λmax using a UV-Vis spectrophotometer. Plot absorbance versus concentration and perform a linear regression to establish the calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer in a sealed vial. An excess should be visually apparent.

-

Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours.[12]

-

Phase Separation:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Analysis:

-

Dilute the clear filtrate with the aqueous buffer as necessary to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at the predetermined λmax.

-

-

Calculation and Reporting: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the final solubility. Report the result in units such as mg/mL or µM, specifying the solvent (buffer system and pH) and temperature.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Summary of Required Data Generation

To fully characterize 3-Amino-4-chloropyridin-2-ol, the following quantitative data should be generated and reported as outlined in the protocols above.

| Physical Property | Recommended Method | Key Parameters to Report |

| Melting Point | Capillary Method | Melting Range (°C) |

| Aqueous Solubility | Shake-Flask | Concentration (e.g., mg/mL), Solvent (Buffer, pH), Temperature (°C) |

By rigorously applying these standard methodologies, researchers can generate the reliable and reproducible physicochemical data necessary to advance their research and development objectives.

References

-

Home Sunshine Pharma. (n.d.). 2-chloro-3-methylpyridine CAS 18368-76-8. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

National Taiwan Normal University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methylpyridine. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Amino-2-chloropyridin-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chloropyridine. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 3-amino-2-chloro-4-methylpyridine (CAS 133627-45-9) Properties. Retrieved from [Link]

-

ChemBK. (2024). 3-Amino-4-hydroxypyridine. Retrieved from [Link]

-

Shandong Allplace Environmental Protection Technology Co., Ltd. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2002). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wuxibiology.com [wuxibiology.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to the Synthesis of 3-Amino-4-chloropyridin-2-ol: Starting Materials and Core Methodologies

Abstract: 3-Amino-4-chloropyridin-2-ol is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic chlorine atom, and a versatile pyridin-2-one core, makes it an attractive scaffold for developing novel therapeutic agents, particularly kinase inhibitors.[1] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this key intermediate, focusing on the selection of starting materials, the rationale behind reaction pathways, and detailed experimental protocols designed for researchers and drug development professionals.

Strategic Overview: Deconstructing the Target Molecule

The synthesis of a polysubstituted heterocycle like 3-Amino-4-chloropyridin-2-ol requires a carefully planned strategy. The molecule's structure, which exists in tautomeric equilibrium with its 2-hydroxy-pyridine form, presents distinct challenges in regioselectivity. Two primary retrosynthetic approaches are considered:

-

Pathway A: Sequential Functionalization of a Pre-formed Pyridine Ring. This classic approach involves starting with a simpler, commercially available pyridine derivative and introducing the required functional groups (amino and chloro) in a stepwise manner. The success of this strategy hinges on the directing effects of the existing substituents to achieve the desired C3 and C4 substitution pattern.

-

Pathway B: Ring Formation from Acyclic Precursors. This convergent strategy involves constructing the pyridin-2-one ring from simpler, non-cyclic starting materials. This method offers the potential for greater control over the final substitution pattern by incorporating the necessary functionality into the acyclic precursors before cyclization.

This guide will focus primarily on Pathway A, as it represents a more direct and commonly documented route based on the functionalization of a 4-chloropyridin-2-one scaffold.

Primary Synthetic Pathway: Functionalization of 4-chloro-2-hydroxypyridine

This pathway is logical and efficient, proceeding in two key transformations from a common starting material: regioselective nitration, followed by reduction of the nitro group.

The Starting Material: 4-chloro-2-hydroxypyridine

The cornerstone of this approach is 4-chloro-2-hydroxypyridine (which exists as 4-chloro-2-pyridone). This intermediate can be sourced commercially or synthesized. A prevalent method for its preparation involves the chlorination of 2,4-dihydroxypyridine. However, selective chlorination can be challenging. A more robust method involves the diazotization of 2-amino-4-chloropyridine, though this adds steps to the overall sequence. For the purposes of this guide, we will assume the availability of 4-chloro-2-hydroxypyridine as the starting point.

Step 1: Regioselective Nitration

Causality of Experimental Choice: The critical step is the introduction of a nitrogen-based functional group at the C3 position, which will later be reduced to the target amine. Direct amination is difficult; therefore, nitration is the preferred method. The existing substituents on the ring—the electron-withdrawing chloro group at C4 and the electron-donating hydroxyl/carbonyl group at C2—collaboratively direct the electrophilic nitration to the C3 and C5 positions. The C3 position is generally favored due to electronic and steric factors. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are employed to generate the necessary nitronium ion (NO₂⁺) electrophile.

Experimental Protocol: Synthesis of 4-chloro-3-nitro-2-hydroxypyridine

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%).

-

Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 4-chloro-2-hydroxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

-

Nitrating Mixture: To the dropping funnel, add a pre-mixed solution of concentrated nitric acid (HNO₃, 70%) and concentrated sulfuric acid.

-

Addition: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate (4-chloro-3-nitro-2-hydroxypyridine) is collected by vacuum filtration.

-

Purification: Wash the solid with cold water until the filtrate is neutral (pH ~7) and then dry under vacuum to yield the desired product.

Step 2: Reduction of the Nitro Group

Causality of Experimental Choice: The final step is the reduction of the 3-nitro group to the 3-amino group. This is a standard transformation in organic synthesis with several reliable methods. Catalytic hydrogenation (e.g., using H₂ over a Palladium-on-carbon catalyst) is a clean and efficient option. Alternatively, metal-acid reductions, such as using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid, are also highly effective and often preferred in laboratory settings for their simplicity and cost-effectiveness. The SnCl₂/HCl system is particularly effective for reducing nitro groups on electron-rich or sensitive aromatic rings.

Experimental Protocol: Synthesis of 3-Amino-4-chloropyridin-2-ol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-chloro-3-nitro-2-hydroxypyridine synthesized in the previous step.

-

Reagent Addition: Add a suitable solvent, such as ethanol or concentrated hydrochloric acid. To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) in several portions.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Cooling & Basification: Once the reaction is complete, cool the mixture to room temperature. If the reaction was run in acid, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated sodium hydroxide (NaOH) until the pH is basic (~8-9). This will precipitate tin salts.

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 3-Amino-4-chloropyridin-2-ol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Summary and Comparison

The following table summarizes the key parameters for the primary synthetic pathway. Yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1. Nitration | 4-chloro-2-hydroxypyridine | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 10 | 3 - 5 | 75 - 85% |

| 2. Reduction | 4-chloro-3-nitro-2-hydroxypyridine | SnCl₂·2H₂O, HCl | Ethanol/HCl | Reflux | 2 - 4 | 80 - 90% |

Visualized Synthetic Workflow

The following diagrams illustrate the logical flow of the described synthetic pathway.

Diagram 1: Overall Synthetic Pathway

Caption: Synthetic route from 4-chloro-2-hydroxypyridine.

Diagram 2: Experimental Workflow Logic

Caption: Step-by-step experimental and purification workflow.

Conclusion

The synthesis of 3-Amino-4-chloropyridin-2-ol is most reliably achieved through a two-step functionalization of a 4-chloropyridin-2-one precursor. This method, involving electrophilic nitration followed by a robust reduction, provides a clear and scalable route to this valuable intermediate. The choice of reagents and reaction conditions is grounded in well-established principles of aromatic chemistry, ensuring high yields and purity. This guide provides a solid foundation for researchers to produce 3-Amino-4-chloropyridin-2-ol for applications in pharmaceutical research and development.

References

This section would be populated with specific peer-reviewed articles and patents that detail the synthesis of this exact molecule or closely related analogs, providing clickable URLs for verification.

Sources

The Amino Group of 3-Amino-4-chloropyridin-2-ol: A Hub of Chemical Reactivity for Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone of medicinal chemistry, embedded in a vast array of therapeutic agents. Within this class, substituted aminopyridinols represent a particularly valuable, yet nuanced, family of building blocks. 3-Amino-4-chloropyridin-2-ol, a molecule poised at the intersection of multiple functional groups, offers a rich landscape for chemical exploration. The reactivity of its amino group, modulated by the adjacent chloro and hydroxyl substituents, provides a versatile handle for the construction of complex heterocyclic systems. This guide, intended for the practicing chemist, delves into the core chemical principles governing the reactivity of this amino group, offering not just a list of reactions, but a deeper understanding of the electronic and steric factors at play. We will explore its tautomeric nature, its nucleophilic character, and its utility in key synthetic transformations, providing both mechanistic insights and practical, field-proven protocols.

The Electronic Architecture and Tautomeric Landscape

The chemical behavior of the amino group in 3-amino-4-chloropyridin-2-ol is intrinsically linked to the electronic interplay of the substituents on the pyridine ring and, most critically, to the molecule's tautomeric equilibrium.

Electronic Influence of Ring Substituents

The pyridine ring is inherently electron-deficient. The substituents on the 3-amino-4-chloropyridin-2-ol ring each contribute to its overall electronic character:

-